molecular formula C14H19BrN2O3 B2938438 4-((2-Bromophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid CAS No. 1048001-11-1

4-((2-Bromophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Cat. No. B2938438
CAS RN: 1048001-11-1
M. Wt: 343.221
InChI Key: UPBFSALZNHOSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the bromine atom, which is quite large compared to hydrogen, could influence the overall shape of the molecule .


Chemical Reactions Analysis

The compound contains several reactive groups (amine, carboxylic acid, bromine) that could participate in various chemical reactions. For example, the amine group could engage in condensation reactions, and the bromine atom could be displaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the bromine atom could make the compound relatively heavy and possibly volatile .

Scientific Research Applications

Novel Synthesis Methods and Surfactant Properties

A new surfactant, closely related to the specified compound, was synthesized using a novel copper-catalyzed cross-coupling reaction. This substance demonstrated unique properties, including the formation of large-diameter premicellar aggregation below the critical micelle concentration (CMC), as evidenced by dynamic light scattering and atomic force microscopy analysis (Minggui Chen, Xin Hu, M. Fu, 2013).

Inhibitory Effects on Enzymes

Derivatives of 4-substituted 2,4-dioxobutanoic acids, which share a core structure with the compound , were found to be potent inhibitors of glycolic acid oxidase. This finding is significant for understanding the biochemical pathways in which these compounds could play a role (H. W. Williams et al., 1983).

Antirheumatic Activities

Another study focused on the antirheumatic activities of a closely related compound, demonstrating the importance of optical isomers in pharmacological effects. This research provided insights into the stereochemical considerations necessary for the development of therapeutic agents (K. Kameo et al., 1996).

Building Blocks in Heterocyclic Synthesis

The versatility of related compounds as building blocks in heterocyclic synthesis has been showcased. Michael adducts derived from these compounds were used to synthesize various heterocyclic compounds, highlighting their utility in organic synthesis (M. El-Hashash, S. Rizk, 2016).

Analytical Applications

In analytical chemistry, derivatives of the compound have been utilized to develop sensitive ELISA methods for detecting organophosphorous insecticides in fruit samples. This application underscores the potential of such compounds in the development of new analytical tools for environmental and food safety (Qi Zhang et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Without more specific information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

4-(2-bromoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-9(2)8-16-12(14(19)20)7-13(18)17-11-6-4-3-5-10(11)15/h3-6,9,12,16H,7-8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBFSALZNHOSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.